2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide
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Description
Scientific Research Applications
Photopolymerization Monitoring
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives: , which are structurally similar to 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide, have been studied for their applicability as fluorescent molecular sensors . These derivatives are used for monitoring photopolymerization processes, such as free-radical, thiol-ene, and cationic polymerization . They also serve as long-wavelength co-initiators for diphenyliodonium salts initiators, enhancing the photopolymerization process .
Drug Synthesis Building Blocks
Compounds like 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide are potential building blocks for synthesizing new bioactive molecules. Research has explored their use in creating novel N-heterocyclic carbenes, which are valuable in medicinal chemistry for developing new therapeutic agents.
Suzuki–Miyaura Coupling
In the field of chemistry, boron reagents are crucial for Suzuki–Miyaura coupling, a widely-applied carbon–carbon bond-forming reaction. While not directly mentioned, compounds with similar structures to 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide may be used as substrates or ligands in these reactions due to their stability and functional group tolerance .
Pharmacological Applications
Piperidine derivatives, which share structural features with 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide, are significant in drug design. They are present in various pharmaceuticals and play a role in the discovery and biological evaluation of potential drugs, including kinase inhibitors like Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Materials Science
In materials science, the molecular structure of compounds like 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide can influence the development of new materials. Their properties, such as solubility and reactivity, can be tailored for specific applications in creating advanced materials .
Environmental Science
The environmental impact of chemical processes is a growing concern. Compounds structurally related to 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide might be involved in environmentally benign reactions, such as the Suzuki–Miyaura coupling, which requires stable and non-toxic reagents .
properties
IUPAC Name |
2-(3,4-dimethoxyanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-10-6-5-9(8-11(10)20-2)16-13-12(21(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLTWHBMTFVPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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